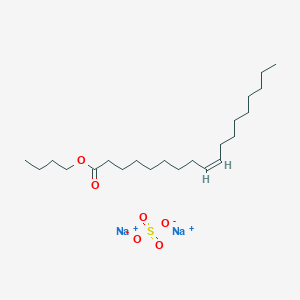

Butyl oleate sulfate sodium salt

CAS No.:

Cat. No.: VC18524166

Molecular Formula: C22H42Na2O6S

Molecular Weight: 480.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H42Na2O6S |

|---|---|

| Molecular Weight | 480.6 g/mol |

| IUPAC Name | disodium;butyl (Z)-octadec-9-enoate;sulfate |

| Standard InChI | InChI=1S/C22H42O2.2Na.H2O4S/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2;;;1-5(2,3)4/h12-13H,3-11,14-21H2,1-2H3;;;(H2,1,2,3,4)/q;2*+1;/p-2/b13-12-;;; |

| Standard InChI Key | CAQMWFJWGWYQCY-XJYPRCJUSA-L |

| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)OCCCC.[O-]S(=O)(=O)[O-].[Na+].[Na+] |

| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCCCC.[O-]S(=O)(=O)[O-].[Na+].[Na+] |

Introduction

Chemical Synthesis and Structural Characteristics

Synthesis Methodology

BOSSS is synthesized through a two-step process:

-

Sulfation of butyl oleate: Butyl oleate reacts with sulfur trioxide () or chlorosulfonic acid () to form butyl oleate sulfate .

-

Neutralization: The intermediate is neutralized with sodium hydroxide () or sodium carbonate () to yield the sodium salt :

Purification involves recrystallization or distillation to achieve a brown-red transparent oily product .

Structural Features

BOSSS comprises a hydrophobic oleate chain () and a hydrophilic sulfate group (), facilitating its surfactant behavior. The sodium counterions enhance water solubility .

Physicochemical Properties

Physical Characteristics

| Property | Value/Description | Source |

|---|---|---|

| Appearance | Brown-red transparent oily substance | |

| Melting/Decomposition | Decomposes above 100°C | |

| Solubility | Miscible in water, alcohols | |

| Stability | Hydrolyzes in strong acids/bases |

Surface Activity

BOSSS reduces surface tension in aqueous solutions (e.g., 35–40 mN/m at critical micelle concentration) . Its anionic nature promotes emulsification and foaming, making it effective in formulations with nonionic surfactants.

| Hazard Statement | Code | Risk |

|---|---|---|

| Skin irritation | H315 | Causes mild to moderate irritation |

| Eye irritation | H319 | Serious eye damage |

Comparative Analysis with Related Surfactants

| Surfactant | Molecular Formula | Key Differences |

|---|---|---|

| Sodium oleate | Lacks sulfate group; weaker foaming | |

| Sodium lauryl sulfate | Shorter chain; higher irritation potential |

BOSSS’s longer hydrocarbon chain improves biodegradability compared to synthetic alternatives .

Recent Research and Developments

Bio-based Surfactant Innovations

A 2025 study highlighted BOSSS’s role in bio-derived surfactant libraries, demonstrating optimal surface tension reduction (35–40 mN/m) and compatibility with polyethylene glycol derivatives .

Rheological Modifications

Research on sodium oleate hydrogels suggests potential for BOSSS in viscoelastic applications, such as hydraulic fracturing fluids.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume